molecular formula C16H12Cl2N2OS B4740292 2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE

2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE

Cat. No.: B4740292
M. Wt: 351.2 g/mol
InChI Key: DHAUVSWPKPRQKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a quinazolinone core, substituted with a 2,6-dichlorobenzylsulfanyl group and a methyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE typically involves the reaction of 2,6-dichlorobenzyl chloride with a thiol compound to form the corresponding sulfanyl derivative. This intermediate is then reacted with a quinazolinone precursor under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorines or modify the quinazolinone core.

    Substitution: The chlorines on the benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer or anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-DICHLOROBENZYL)SULFANYL]-3-(4-ETHOXYPHENYL)-4(3H)-QUINAZOLINONE
  • 2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE
  • 2-[(2,6-DICHLOROBENZYL)SULFANYL]-5-METHOXY-4-PYRIMIDINOL

Uniqueness

What sets 2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methylsulfanyl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2OS/c1-20-15(21)10-5-2-3-8-14(10)19-16(20)22-9-11-12(17)6-4-7-13(11)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAUVSWPKPRQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE
Reactant of Route 2
Reactant of Route 2
2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE
Reactant of Route 3
Reactant of Route 3
2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE
Reactant of Route 4
Reactant of Route 4
2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE
Reactant of Route 5
2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE
Reactant of Route 6
Reactant of Route 6
2-[(2,6-DICHLOROBENZYL)SULFANYL]-3-METHYL-4(3H)-QUINAZOLINONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.